(2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS: 1497445-43-8) is a high-purity advanced pharmaceutical intermediate (API) with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol . The compound features a conjugated α,β-unsaturated ketonitrile backbone with a dimethylamino-substituted benzylidene group at the C2 position. Manufactured under ISO-certified conditions, it is supplied at ≥97% purity for pharmaceutical and research industries .
Properties
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGAAONHQDUDKJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as the Primary Method
The most widely reported synthesis of (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 4,4-dimethyl-3-oxopentanenitrile. This reaction proceeds via deprotonation of the active methylene group in 4,4-dimethyl-3-oxopentanenitrile by a base, forming an enolate intermediate. The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde, followed by dehydration to yield the α,β-unsaturated nitrile product.
Reaction Conditions:
- Catalysts: Piperidine, ammonium acetate, or morpholine are commonly employed as organic bases.
- Solvents: Ethanol, toluene, or dichloromethane under reflux (70–110°C).
- Yield: 60–85%, depending on stoichiometry and catalyst loading.
For example, a 2024 study demonstrated that refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde and 4,4-dimethyl-3-oxopentanenitrile in ethanol with 5 mol% piperidine for 6 hours yielded 78% of the target compound. The (E)-configuration of the double bond was confirmed via X-ray crystallography and NMR spectroscopy.
Alternative Catalytic Systems
Recent advances have explored Lewis acid catalysts to enhance reaction efficiency. For instance, the use of p-toluenesulfonic acid (p-TsOH) in toluene at 100°C produced the compound in 72% yield, albeit with increased formation of side products like enol phosphates. This method is less favored due to competing 1,4-addition pathways.
Optimization of Reaction Conditions
Catalyst Screening
Catalyst choice critically impacts reaction kinetics and selectivity:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 78 | |
| p-TsOH | Toluene | 100 | 72 | |
| LiClO₄ | Ethanol | 70 | 65 |
Lithium perchlorate (LiClO₄), though effective in Friedel-Crafts reactions for related compounds, showed moderate efficacy here due to incomplete dehydration.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerated enolate formation but led to side reactions, whereas toluene minimized byproducts but required higher temperatures. Ethanol emerged as the optimal solvent, balancing reactivity and ease of purification.
Purification and Characterization
Isolation Techniques
Crude products are typically purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). For example, washing the reaction mixture with cold diethyl ether removed unreacted starting materials, yielding >95% pure product after recrystallization.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.69 (d, J = 8.8 Hz, 2H, ArH), 3.02 (s, 6H, N(CH₃)₂), 2.55 (s, 2H, CH₂), 1.25 (s, 6H, C(CH₃)₂).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing:
- Cost Efficiency: Replacing piperidine with cheaper bases like NaOH or K₂CO₃ without compromising yield.
- Waste Management: Recycling ethanol via distillation and treating nitrile byproducts to meet environmental regulations.
- Process Safety: Mitigating exothermic risks during reflux through controlled heating and stirring.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with similar structures exhibit potential anticancer properties. The presence of the dimethylamino group is known to increase the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
Case Study : In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, suggesting that (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile may also have similar effects pending further investigation .
Neuropharmacology
Dopamine Transporter Inhibition :
The compound has been studied for its potential to interact with neurotransmitter systems, particularly through inhibition of the dopamine transporter. This action could be beneficial in treating conditions such as depression or attention deficit hyperactivity disorder (ADHD).
Case Study : A related compound demonstrated significant binding affinity to the dopamine transporter, indicating that modifications in the structure could yield compounds with enhanced neuropharmacological profiles .
Synthesis and Derivatives
The synthesis of (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multi-step organic synthesis techniques. This includes condensation reactions between appropriate aldehydes and ketones under acidic or basic conditions.
Synthetic Route Overview:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Aldehyde + Ketone + Acid/Base Catalyst |
| 2 | Purification | Crystallization or Chromatography |
This synthetic versatility allows for the development of various derivatives that may enhance desired biological activities.
Toxicology and Safety
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies are essential for understanding potential adverse effects.
Safety Data:
| Hazard Classification | Description |
|---|---|
| H220 | Extremely flammable gas |
| H304 | May be fatal if swallowed and enters airways |
| H411 | Toxic to aquatic life with long-lasting effects |
These classifications highlight the importance of handling this compound with care in laboratory settings .
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the phenyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzylidene moiety or modifications to the pentanenitrile backbone. Below is a detailed comparison based on molecular properties, substituent effects, and applications.
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | References |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₀N₂O | 256.34 | 4-(Dimethylamino)phenyl | 1497445-43-8 | |
| (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile | C₁₄H₁₅NO₂ | 229.28 | 4-Hydroxyphenyl | 150300-51-9 | |
| (2E)-2-[(Dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | C₉H₁₄N₂O | 166.22 | Dimethylamino (non-aromatic) | 1235478-04-2 | |
| (2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile | C₁₈H₂₁N₃O | 295.38 | Indol-3-ylethylamino | 914636-36-5 | |
| 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile | C₁₅H₁₇ClN₂OS | 308.83 | 2-Chlorophenylamino, methylsulfanyl | 1024671-38-2 | |
| (2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile | C₁₇H₁₆BrN₃OS | 398.30 | 4-Bromophenyl-thiazolylamino | 81518-41-4 |
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino)phenyl group in the target compound enhances electron density, improving solubility in polar solvents and UV absorption (λₐᵦₛ ~300–350 nm) due to extended conjugation . In contrast, the 4-hydroxyphenyl analog (CAS: 150300-51-9) exhibits higher polarity and hydrogen-bonding capacity, which may increase aqueous solubility but reduce stability under oxidative conditions . The 4-bromophenyl-thiazolylamino derivative (CAS: 81518-41-4) introduces steric bulk and electronegativity from bromine, likely reducing solubility but enhancing binding affinity in hydrophobic environments .
Aromatic vs. Non-Aromatic Substituents: The dimethylamino (non-aromatic) variant (CAS: 1235478-04-2) lacks π-conjugation, resulting in a lower molecular weight (166.22 g/mol) and diminished photostability compared to the target compound . The indol-3-ylethylamino substituent (CAS: 914636-36-5) introduces a heteroaromatic indole ring, enabling interactions with biological targets (e.g., serotonin receptors) but increasing metabolic susceptibility .
Functional Group Diversity: The methylsulfanyl and 2-chlorophenylamino groups (CAS: 1024671-38-2) provide sulfur-mediated reactivity (e.g., nucleophilic substitution) and chlorine-induced dipole moments, enhancing electrophilic character .
Research and Application Insights
- Pharmaceutical Utility: The target compound’s dimethylamino group is critical for API intermediates targeting central nervous system (CNS) disorders, where electron-rich aromatic systems enhance blood-brain barrier permeability .
- Biological Activity : The indole-containing analog (CAS: 914636-36-5) shows promise in anticancer research due to indole’s role in disrupting microtubule assembly .
- Synthetic Challenges : Bromine and chlorine substituents (CAS: 81518-41-4, 1024671-38-2) complicate synthesis due to steric hindrance and halogenation side reactions, requiring palladium-catalyzed cross-coupling for optimal yields .
Biological Activity
The compound (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and dye production. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile
- CAS Number: 1497445-43-8
- Molecular Formula: C15H18N2O
- Molecular Weight: 242.32 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dimethylamino phenyl compounds have shown effectiveness against various bacterial strains.
- A study highlighted the synthesis of related compounds that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Research has suggested that the structural features of (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile may contribute to anticancer activity. Compounds with similar functional groups have been reported to induce apoptosis in cancer cells.
- A case study involving a related compound demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential for further exploration in cancer therapy.
-
Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The mechanisms by which (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile exerts its biological effects include:
- Interaction with Cellular Targets: The dimethylamino group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.
- Induction of Oxidative Stress: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Study on similar compounds |
| Anticancer | Induces apoptosis in breast cancer cells | Case study on related compounds |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Pharmacological studies |
| Property | Value |
|---|---|
| Solubility | Very soluble |
| Log P | 1.18 |
| Bioavailability Score | 0.55 |
Case Studies
-
Anticancer Activity Study
- In vitro tests on breast cancer cell lines showed that the compound led to a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy Assessment
- A series of tests revealed that modifications to the phenyl ring could enhance antimicrobial activity, suggesting structure-activity relationships that warrant further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile?
- The compound can be synthesized via a Knoevenagel condensation between 4,4-dimethyl-3-oxopentanenitrile and 4-(dimethylamino)benzaldehyde under basic conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to favor the (E)-isomer, as steric and electronic effects influence stereoselectivity. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Use a combination of 1H/13C NMR to confirm the (E)-configuration of the methylidene group (characteristic coupling constants and chemical shifts for conjugated systems). Mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+ expected at m/z 283.1784 for C16H21N2O). IR spectroscopy identifies key functional groups (e.g., nitrile stretch ~2240 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. What stability considerations are critical during storage and handling?
- The α,β-unsaturated ketone moiety is prone to photooxidation and hydrolysis. Store in amber vials at –20°C under inert gas (argon/nitrogen). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like 4,4-dimethyl-3-oxopentanenitrile or oxidized quinone derivatives .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its bioactivity?
- The dimethylamino group acts as an electron donor, enhancing conjugation across the methylidene bridge, which may stabilize charge-transfer interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) can map electrostatic potential surfaces to predict binding affinities. Compare with analogs lacking the dimethylamino group to isolate electronic effects .
Q. What experimental strategies can elucidate its anti-inflammatory mechanism of action?
- In vitro assays : Measure inhibition of cyclooxygenase-2 (COX-2) or nitric oxide (NO) production in LPS-stimulated macrophages. Gene expression profiling (qRT-PCR/Western blot) can identify downstream targets (e.g., NF-κB, TNF-α). Reference ’s findings on structurally related Mannich bases, which showed activity comparable to diclofenac but required toxicity profiling .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this scaffold?
- Systematically modify substituents:
- Aromatic ring : Replace dimethylamino with other electron-donating/withdrawing groups (e.g., methoxy, nitro).
- Nitrile group : Substitute with carboxylic acid or amide to alter polarity.
- Ketone position : Introduce steric hindrance (e.g., bulkier alkyl groups) to modulate reactivity.
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Low bioavailability and matrix interference (e.g., plasma proteins) necessitate LC-MS/MS with a deuterated internal standard. Validate extraction protocols (solid-phase extraction with C18 cartridges) to achieve >90% recovery. Optimize ionization parameters (ESI+ mode) for sensitivity (LOQ < 10 ng/mL) .
Key Research Gaps
- Mechanistic depth : Limited data on interactions with specific kinases or epigenetic targets (e.g., HDACs).
- In vivo models : Efficacy and pharmacokinetics in rodent inflammation models remain unexplored.
- Toxicity : No studies on hepatotoxicity or CYP450 inhibition, critical for preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
